

Bisdemethoxycurcumin-d8 chemical structure and properties

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Compound of Interest

Compound Name: Bisdemethoxycurcumin-d8

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An In-Depth Technical Guide to Bisdemethoxycurcumin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bisdemethoxycurcumin-d8** (BDMC-d8), a deuterated analog of a naturally occurring curcuminoid. Given its primary application as an internal standard and tracer in pharmacokinetic studies, this document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its underlying mechanisms of action. Detailed experimental protocols and pathway diagrams are provided to support further research and development.

Chemical Structure and Properties

Bisdemethoxycurcumin-d8 is the deuterium-labeled form of Bisdemethoxycurcumin (BDMC), a natural curcuminoid found in the rhizomes of Curcuma longa (turmeric).[1][2] The deuterium labeling provides a distinct mass signature, making it an ideal tool for metabolic and pharmacokinetic studies of its non-deuterated counterpart without altering its fundamental chemical behavior.[1]

IUPAC Name: (1E,6E)-1,7-Bis(4-hydroxyphenyl-2,3,5,6-d4)hepta-1,6-diene-3,5-dione Synonyms: Curcumin III-d8, Didemethoxycurcumin-d8[3]



Physicochemical Properties

The following table summarizes the key physicochemical properties of **Bisdemethoxycurcumin-d8** and its non-deuterated analog for comparison.

Property	Bisdemethoxycurc umin-d8	Bisdemethoxycurc umin (Non- deuterated)	Reference(s)
CAS Number	2470233-08-8	24939-16-0	[3][4]
Molecular Formula	C19H8D8O4	C19H16O4	[1]
Molecular Weight	316.38 g/mol	308.3 g/mol	[3][5]
Appearance	Yellow to orange crystalline solid	Yellow crystalline powder	[1][6]
Melting Point	236-240 °C	~234 °C	[1]
pKa (most acidic H)	Not reported; expected to be ~8.3	8.3	[7]
Water Solubility	Not reported; expected to be ~0.015 mg/mL	0.015 mg/mL (Practically Insoluble)	[7]
Permeability	Not reported; expected to be high	12.56×10^{-6} cm/s (High Permeability)	[7]
Solubility (Organic)	Soluble in DMSO and Ethanol	Soluble in DMSO, Ethanol, DMF, Acetone, Isobutyl Acetate	[2][8][9]

Synthesis and Purification

While BDMC is a natural product, its deuterated analog, BDMC-d8, is a synthetic compound. [10] The synthesis generally involves the condensation of deuterated p-hydroxybenzaldehyde with a central diketone linker.



Experimental Protocol: Synthesis of Bisdemethoxycurcumin

This protocol is adapted from methods for synthesizing curcuminoids and can be modified for the d8 analog by using deuterated starting materials.[8]

Materials:

- p-Hydroxybenzaldehyde (or p-Hydroxybenzaldehyde-2,3,5,6-d4 for the d8 analog)
- 2,4-Pentanedione
- Tributyl borate
- Boric anhydride (Boron oxide)
- n-Butylamine
- Isobutyl acetate (solvent)
- Hydrochloric acid (for hydrolysis)
- Ethyl acetate (for extraction and recrystallization)

Procedure:

- Complex Formation: In a round-bottom flask, dissolve p-hydroxybenzaldehyde (2 equivalents) in isobutyl acetate. Add tributyl borate (2.2 equivalents) and boric anhydride (0.34 equivalents). Stir the mixture to form the borate complex.
- Initiation: Add n-butylamine (0.3 equivalents) to the mixture and stir for 15-20 minutes at room temperature.
- Condensation Reaction: Slowly add a solution of 2,4-pentanedione (1 equivalent) dissolved in isobutyl acetate to the reaction flask over 30-45 minutes.
- Reaction Progression: Heat the mixture to 70-80°C and maintain it for 4-6 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).



- Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add 0.4 N
 hydrochloric acid and stir vigorously for 1 hour to hydrolyze the boron complex.
- Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator.
 Recrystallize the resulting crude solid from hot ethyl acetate to yield purified
 Bisdemethoxycurcumin. The procedure should yield a pumpkin-orange crystalline product.[8]

Experimental Protocol: Purification by Column Chromatography

Further purification can be achieved using column chromatography.[11]

Materials:

- Crude Bisdemethoxycurcumin-d8
- Silica gel (for column chromatography)
- Elution Solvent System: A gradient of methanol in dichloromethane or a chloroform/ethanol/acetic acid mixture.[7][11]

Procedure:

- Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pack it into a glass column.
- Sample Loading: Dissolve the crude BDMC-d8 in a minimal amount of the eluent and load it onto the top of the silica gel column.
- Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding more polar solvent (e.g., methanol or ethanol).
- Fraction Collection: Collect the eluting solvent in fractions.



- Analysis: Spot each fraction on a TLC plate to identify the fractions containing the pure compound.
- Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified **Bisdemethoxycurcumin-d8**.

Biological Activities and Mechanisms of Action

BDMC exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[4][12] It is often reported to be more stable than curcumin and demethoxycurcumin in physiological media.[7] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

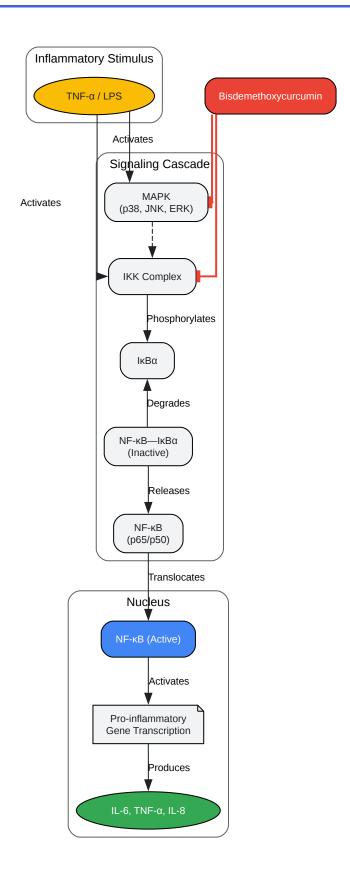
Anti-Inflammatory Activity: Inhibition of NF-kB and MAPK Pathways

A primary mechanism for the anti-inflammatory effects of BDMC is its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[1][13]

In unstimulated cells, NF- κ B is held inactive in the cytoplasm by an inhibitor protein, $I\kappa$ B α .[14] Inflammatory stimuli, such as TNF- α or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of $I\kappa$ B α . This releases NF- κ B, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like IL-6, IL-8, and TNF- α .[1][14]

BDMC has been shown to inhibit this process by preventing the phosphorylation of key kinases (IKK β , p38, JNK, ERK) and the degradation of IkB α , thereby blocking NF-kB nuclear translocation.[1][15] Studies have reported an IC50 value of 8.3 μ M for BDMC in inhibiting NF-kB activity, suggesting it is more potent than curcumin (IC50 of 18.2 μ M).[16][17]





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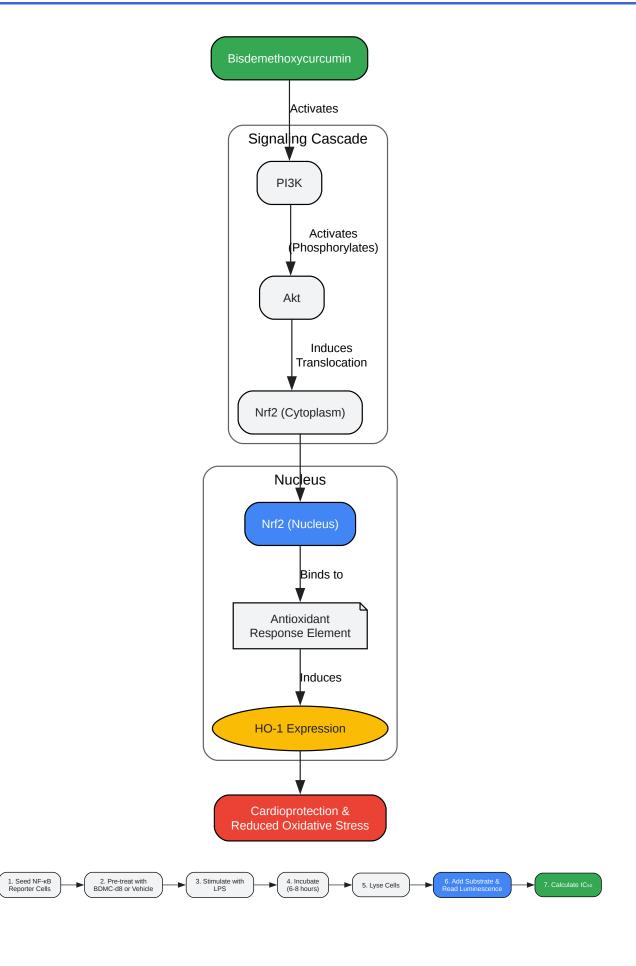
Caption: Inhibition of the MAPK/NF-kB Signaling Pathway by Bisdemethoxycurcumin.



Cardioprotective and Antioxidant Effects: PI3K/Akt Pathway

BDMC also confers protective effects in cardiomyocytes through the activation of the PI3K/Akt signaling pathway.[18] This pathway is crucial for cell survival and proliferation. BDMC enhances the phosphorylation of Akt, which in turn leads to the nuclear translocation of the transcription factor Nrf2.[18] In the nucleus, Nrf2 activates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which helps protect cells from oxidative stress and apoptosis.[18]







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